molecular formula C24H28N2O3 B159897 Naftopidil, (R)- CAS No. 127931-15-1

Naftopidil, (R)-

Cat. No. B159897
M. Wt: 392.5 g/mol
InChI Key: HRRBJVNMSRJFHQ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naftopidil is a medication that belongs to the class of α1-adrenergic receptor antagonists. It is used for the treatment of benign prostatic hyperplasia (BPH), a common condition in older men where the prostate gland enlarges and causes urinary symptoms. Naftopidil has been approved for use in Japan since 1998, and it is also available in other countries such as South Korea, Thailand, and China.

Mechanism Of Action

Naftopidil works by blocking the α1-adrenergic receptors in the smooth muscle of the prostate gland and the bladder neck. This leads to relaxation of the smooth muscle and improved urinary flow. Naftopidil has a higher affinity for the α1D-adrenergic receptor subtype, which is predominant in the prostate gland, compared to the α1A-adrenergic receptor subtype, which is predominant in the blood vessels.

Biochemical And Physiological Effects

Naftopidil has been shown to have several biochemical and physiological effects in the body. It can decrease sympathetic nervous system activity, which can lead to a decrease in blood pressure. Naftopidil can also improve endothelial function, which is important for maintaining healthy blood vessels. In addition, it can increase the production of nitric oxide, which is a potent vasodilator.

Advantages And Limitations For Lab Experiments

Naftopidil has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models and human clinical trials. Naftopidil is also relatively safe and well-tolerated, with few reported side effects. However, one limitation is that it is not widely available outside of Japan and a few other countries, which can limit its use in international research projects.

Future Directions

There are several future directions for research on Naftopidil. One area of interest is its potential use in the treatment of hypertension, where it may have a role in reducing blood pressure and improving endothelial function. Another area of research is its potential use in the treatment of lower urinary tract symptoms in women, where it may have a similar mechanism of action as in men with Naftopidil, (R)-. Finally, there is interest in exploring the potential use of Naftopidil in combination with other medications for the treatment of various medical conditions.

Synthesis Methods

The synthesis of Naftopidil, (R)-, involves several steps, including the reaction of 1-naphthol with epichlorohydrin to form 1-(chloromethyl)naphthalene-2-ol. This intermediate is then treated with diisopropylamine to produce (R)-1-(2-(2-(diisopropylamino)ethylamino)-1-hydroxyethyl)naphthalene-2-ol, which is the active ingredient in Naftopidil.

Scientific Research Applications

Naftopidil has been extensively studied for its potential therapeutic effects in various medical conditions. One area of research has focused on its use in the treatment of Naftopidil, (R)-, where it has been shown to improve urinary symptoms and increase urinary flow rate. Other studies have investigated its potential use in the treatment of hypertension, lower urinary tract symptoms, and overactive bladder.

properties

CAS RN

127931-15-1

Product Name

Naftopidil, (R)-

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

(2R)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m1/s1

InChI Key

HRRBJVNMSRJFHQ-HXUWFJFHSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C[C@H](COC3=CC=CC4=CC=CC=C43)O

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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